

DEEP RED Dye: A Technical Guide to Solubility and Storage

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This technical guide provides an in-depth overview of the solubility and storage conditions for **DEEP RED** fluorescent dyes, with a focus on Cyanine5 (Cy5) as a representative compound. This guide is intended for researchers, scientists, and drug development professionals utilizing these dyes in various applications, including fluorescence microscopy, flow cytometry, and other fluorescence-based assays.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the solubility and spectral properties of Cy5, a common **DEEP RED** dye.

Table 1: Solubility of Cy5



Solvent	Maximum Concentration	Notes
Dimethyl Sulfoxide (DMSO)	100 mg/mL (152.25 mM)[1]	Fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1]
Water	25 mg/mL[1]	Sulfo-Cyanine5 variants exhibit good water solubility.[2]
Ethanol	8 mg/mL[1]	-
Dimethylformamide (DMF)	Soluble	Often used as an organic cosolvent for initial dissolution.[3]
Phosphate-Buffered Saline (PBS)	Soluble (for water-soluble variants)	Suitable for water-soluble forms like Cy5 acid (tri-SO3) or sulfo-Cy5.[3]

Table 2: Spectral Properties of Cy5

Property	Value
Excitation Maximum (\(\lambda\ext{ex}\)	~646 - 651 nm[3]
Emission Maximum (λem)	~662 - 671 nm[3]
Molar Extinction Coefficient (ε)	~250,000 cm ⁻¹ M ⁻¹ [3]
Fluorescence Quantum Yield (Φ)	~0.20 - 0.28[3]
Recommended Laser Lines	633 nm (HeNe), 647 nm (Kr-Ar)[3]

Experimental Protocols

This section details the methodologies for preparing **DEEP RED** dye solutions and a common application in immunofluorescence.

Protocol for Preparation of Cy5 Stock Solution

This protocol describes the preparation of a concentrated stock solution of Cy5 NHS ester, a common derivative used for labeling proteins.



Materials:

- Cyanine5 (Cy5) NHS ester
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Microcentrifuge tubes
- Pipettes
- · Vortex mixer

Procedure:

- Allow the vial of Cy5 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
- Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired stock concentration (e.g., 10 mg/mL or 10 mM).[5][6]
- Vortex the vial until the dye is completely dissolved.
- Aliquot the stock solution into single-use microcentrifuge tubes to avoid repeated freezethaw cycles.[5]
- Store the aliquots at -20°C, protected from light.[4][5][6]

Protocol for Indirect Immunofluorescence Staining

This protocol outlines a typical workflow for staining cultured cells using a primary antibody followed by a Cy5-conjugated secondary antibody.

Materials:

- Cultured cells on coverslips or in imaging plates
- Phosphate-Buffered Saline (PBS)
- Fixation solution (e.g., 4% paraformaldehyde in PBS)



- Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
- Blocking buffer (e.g., 1-5% BSA or serum in PBS)
- Primary antibody (specific to the target protein)
- Cy5-conjugated secondary antibody (specific to the host species of the primary antibody)
- Nuclear counterstain (e.g., DAPI) (optional)
- Antifade mounting medium

Procedure:

- Sample Preparation:
 - Wash the cultured cells three times with PBS.[7]
 - Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.[7]
- Permeabilization (for intracellular targets):
 - Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.[7]
- Blocking:
 - Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.[7]
- Primary Antibody Incubation:
 - Dilute the primary antibody to its optimal concentration in blocking buffer.
 - Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.[7]



- Wash the cells three times with PBS for 5 minutes each.[7]
- Secondary Antibody Incubation:
 - Dilute the Cy5-conjugated secondary antibody in blocking buffer.
 - Incubate the cells with the diluted secondary antibody for 1 hour at room temperature,
 protected from light.[7]
 - Wash the cells three times with PBS for 5 minutes each, protected from light.[7]
- Counterstaining and Mounting:
 - (Optional) Incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's protocol.[7]
 - Mount the coverslips onto microscope slides using an antifade mounting medium.
- Imaging:
 - Visualize the fluorescent signal using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).[7]

Storage and Stability

Proper storage is crucial to maintain the performance of **DEEP RED** dyes.

- Stock Solutions: Unused stock solutions should be aliquoted into single-use volumes and stored at -20°C, protected from light.[4][5][6] Avoid repeated freeze-thaw cycles.[5] Some stock solutions in DMSO can be stored for up to 4 weeks at -20°C.[5] For long-term storage, -80°C is also recommended.[8]
- Solid Form: Store the dye in its solid, powdered form at -20°C, desiccated and protected from light.[4][6]
- Conjugates: Cy5-labeled proteins can often be stored at 2-8°C, protected from light.[9] For long-term storage, it is recommended to divide the conjugate into small aliquots and freeze at -20°C or -80°C.[6]



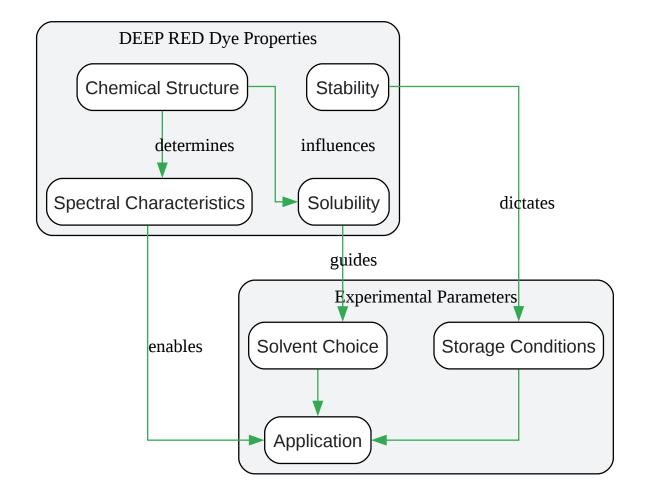
Visualizations

The following diagrams illustrate key workflows and relationships relevant to the use of **DEEP RED** dyes.



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Caption: Workflow for indirect immunofluorescence using a Cy5-conjugated secondary antibody.





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